1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
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Scientific Research Applications
Regio- and Chemoselective Synthesis
Research indicates that compounds with structures similar to the queried molecule can be synthesized through regio- and chemoselective multicomponent protocols, leading to the creation of various heterocyclic compounds. These methods allow for the precise tuning of chemical reactions to produce specific outcomes, such as pyrazoloquinolinones and pyrazoloquinazolinones, which have significant implications in pharmaceutical development and synthetic chemistry (Chebanov et al., 2008).
Antimicrobial and Cytotoxic Activity
Synthetic analogs of this compound have shown potential antimicrobial activity against various bacteria and fungi. For instance, pyrazole derivatives containing quinoline ring systems have been evaluated for their in vitro antibacterial activity, demonstrating significant effects against both Gram-positive and Gram-negative bacteria (Raju et al., 2016). Additionally, certain derivatives have exhibited cytotoxic activity against cancer cell lines, indicating their potential as leads for developing anticancer agents (Kadrić et al., 2014).
Neuroprotective Properties
Compounds related to the queried chemical have been synthesized and evaluated for their neuroprotective properties, particularly in the context of Alzheimer's disease therapy. Some derivatives have been found to be potent inhibitors of acetylcholinesterase (AChE), showing non-neurotoxic effects and potential as treatment agents for neurodegenerative disorders (García-Font et al., 2016).
Fluorescent Probes for Metal Ions
Another application area is the development of fluorescent probes for the selective detection of metal ions, such as Zn2+ ions, in biological systems. The unique structural features of these compounds allow for specific interactions with metal ions, leading to potential applications in biochemical sensing and imaging (Kasirajan et al., 2017).
Properties
IUPAC Name |
1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-13(27)26-21(12-20(25-26)14-4-7-16(28-2)8-5-14)18-10-15-6-9-17(29-3)11-19(15)24-22(18)23/h4-11,21H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQKOJAGINRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(N=C4C=C(C=CC4=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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